molecular formula C16H12F2N2O3 B2591247 N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-31-6

N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2591247
CAS No.: 851989-31-6
M. Wt: 318.28
InChI Key: BYEXWYHWFNGOKW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and an oxobenzoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with a suitable benzoxazole derivative under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction progress can enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the oxobenzoxazolyl moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • N-(3,4-dimethylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Uniqueness

N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased metabolic stability and enhanced lipophilicity. These features can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-6-5-10(9-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEXWYHWFNGOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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